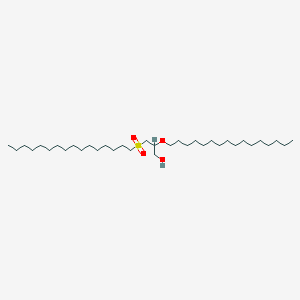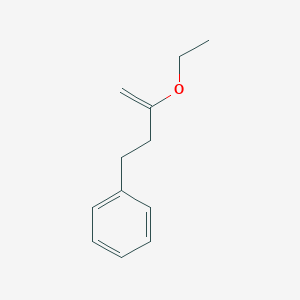
(3-Ethoxybut-3-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethoxybut-3-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-ethoxybut-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxybut-3-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-ethoxybut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethoxybut-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond in the 3-ethoxybut-3-en-1-yl group to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Nitro derivatives
Applications De Recherche Scientifique
(3-Ethoxybut-3-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological effects that can be harnessed for medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Ethoxybut-3-en-1-yl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary based on the context of its use, such as in medicinal chemistry or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxybut-3-en-1-yl)benzene: Similar structure with a methoxy group instead of an ethoxy group.
(3-Ethoxyprop-3-en-1-yl)benzene: Similar structure with a prop-3-en-1-yl group instead of a but-3-en-1-yl group.
(3-Ethoxybut-2-en-1-yl)benzene: Similar structure with a but-2-en-1-yl group instead of a but-3-en-1-yl group.
Uniqueness
(3-Ethoxybut-3-en-1-yl)benzene is unique due to the specific positioning of the ethoxy and but-3-en-1-yl groups
Propriétés
Numéro CAS |
827615-97-4 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
YREZPUYBXOLFIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


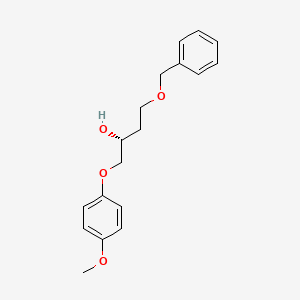
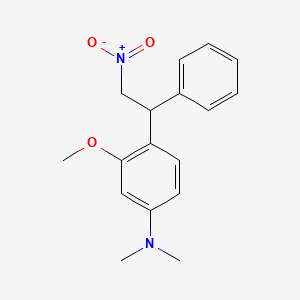
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)

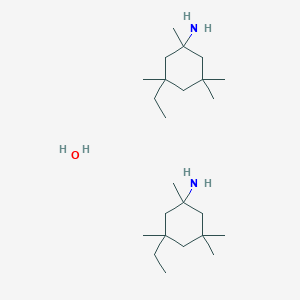
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
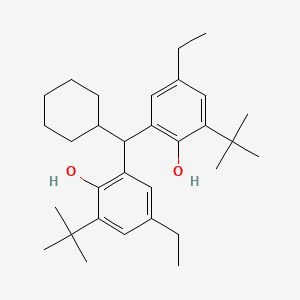
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
